

Unveiling the Molecular Architecture of Neo-tanshinlactone: A Technical Guide

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Compound of Interest

Compound Name: Neo-tanshinlactone

Cat. No.: B1246349

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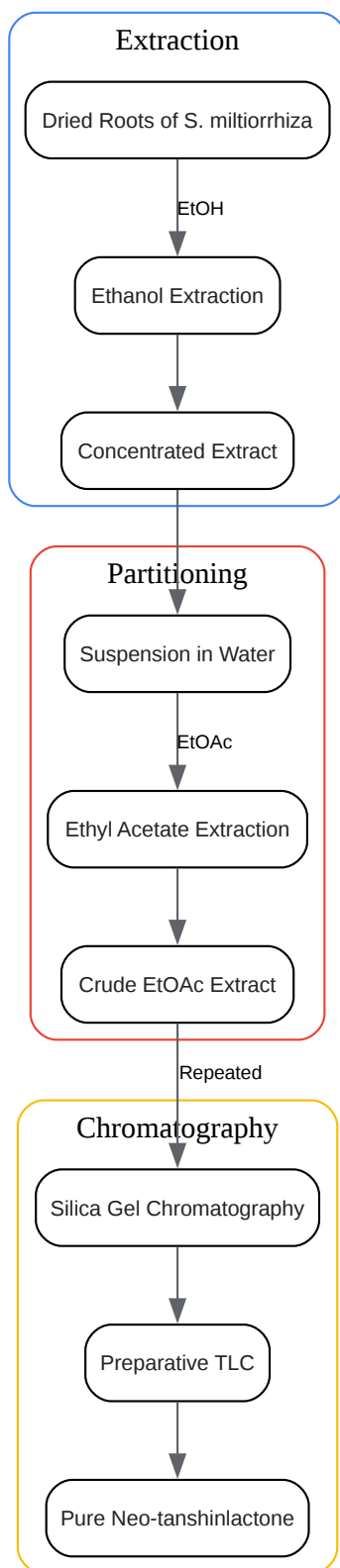
This technical guide provides a detailed overview of the chemical structure elucidation of **Neo-tanshinlactone**, a novel lactone isolated from the medicinal plant *Salvia miltiorrhiza*. The determination of its unique molecular framework was a pivotal step, enabling further investigation into its potent and selective anti-breast cancer activities. This document outlines the key experimental methodologies and data that were instrumental in establishing the definitive structure of this promising natural product.

Isolation and Initial Characterization

Neo-tanshinlactone was first isolated as a minor component from the ethanolic extract of the roots of *Salvia miltiorrhiza*.^{[1][2]} The isolation process involved a systematic chromatographic separation of the crude extract.

Experimental Protocol: Isolation of Neo-tanshinlactone

The following provides a general outline of the isolation procedure as inferred from available literature. Specific details on column dimensions, flow rates, and solvent gradients were not available in the public domain.



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Caption: General workflow for the isolation of **Neo-tanshinlactone**.

Initial characterization of the purified compound provided the first clues to its molecular formula and the presence of key functional groups.

Property	Observation	Technique	Reference
Appearance	White needles	Visual Inspection	[2]
Molecular Formula	C ₁₇ H ₁₂ O ₃	HREIMS	[2]
Molecular Weight	m/z 264.0786 [M] ⁺	HREIMS	[2]
Key Functional Group	Carbonyl (C=O) group	IR Spectroscopy	[2]
IR Absorption	1726 cm ⁻¹	IR Spectroscopy	[2]

Spectroscopic-Based Structure Elucidation

The core of the structure elucidation of **Neo-tanshinlactone** relied on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was crucial in determining the precise molecular formula of **Neo-tanshinlactone** as C₁₇H₁₂O₃. [2] This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

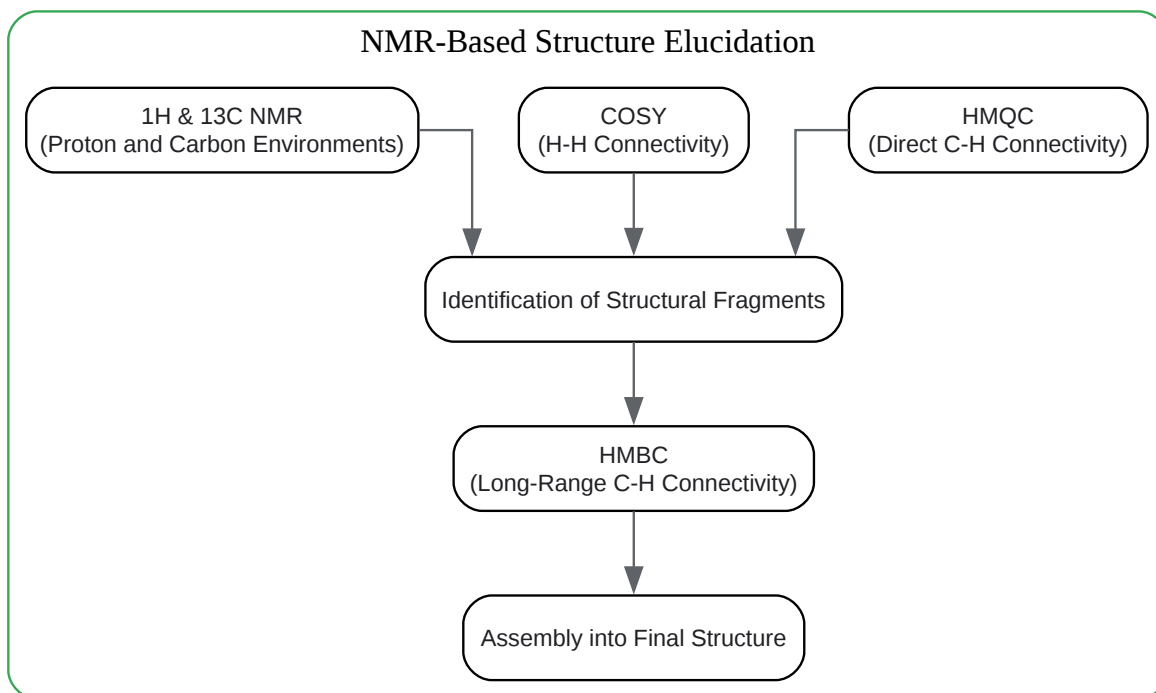
Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HMQC, and HMBC, were employed to piece together the connectivity of the atoms within the molecule.

Note: The complete, quantitative ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), were not available in the publicly accessible literature at the time of this guide's compilation. The following discussion is based on the reported correlations and interpretations from the primary literature.

- ^1H and ^{13}C NMR: These initial 1D spectra revealed the number and types of protons and carbons present in the molecule, providing a foundational carbon skeleton.
- COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks, allowing for the identification of adjacent protons within the same spin system.
- HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlated directly bonded proton and carbon atoms, definitively assigning the protons to their respective carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This was one of the most critical experiments, as it revealed long-range (2- and 3-bond) correlations between protons and carbons. These correlations were instrumental in connecting the different fragments of the molecule and establishing the final ring structure. A key HMBC correlation reported was the three-bond coupling of the vinyl methyl protons (H-16) to a quaternary carbon (C-12) at δC 110.3.^[1] Another crucial observation was the three-bond coupling from H-1 to a quaternary carbon (C-9) at δC 149.6, which indicated that the carbonyl group was connected to C-12.^[1] The downfield shift of C-9 suggested its attachment to an oxygen atom.^[1]

The following diagram illustrates the logical workflow of how these NMR techniques were used in concert to determine the structure.



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Caption: Logical workflow of NMR-based structure elucidation.

Confirmation of Structure by Total Synthesis

To unambiguously confirm the proposed structure of **Neo-tanshinlactone**, a total chemical synthesis was undertaken.[1] The successful synthesis of a compound with identical spectroscopic data to the natural product provides unequivocal proof of its structure.

Synthetic Protocol Overview

The synthesis of **Neo-tanshinlactone** was achieved through a multi-step process. The key steps are outlined below.



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Caption: Simplified overview of the total synthesis of **Neo-tanshinlactone**.

The spectroscopic data of the synthesized **Neo-tanshinlactone** were identical to those of the natural product, thereby confirming the elucidated structure.^[1]

Conclusion

The chemical structure of **Neo-tanshinlactone** was successfully elucidated through a combination of isolation from a natural source, extensive spectroscopic analysis (HREIMS, IR, 1D and 2D NMR), and confirmed by total synthesis. The application of these techniques allowed for the unambiguous determination of its unique tetracyclic lactone framework. This foundational work has been critical for subsequent studies on its biological activity and the development of novel analogs as potential anti-breast cancer agents.

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